

S,S-Dimethyl Sulfoximine: A Comprehensive Technical Guide on its Synthesis and Discovery

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Compound of Interest

Compound Name: *S,S-Dimethyl sulfoximine*

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Abstract

S,S-Dimethyl sulfoximine is a foundational sulfur-containing organic compound that has garnered significant attention as a versatile building block in medicinal chemistry and drug discovery.^{[1][2]} Its unique sulfoximine moiety, featuring a chiral sulfur center and a hydrogen-bond donor/acceptor system, serves as a valuable bioisostere for sulfones and sulfonamides.^{[1][3]} This strategic replacement can enhance critical drug-like properties such as aqueous solubility, metabolic stability, and target engagement.^{[1][3]} This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of **S,S-dimethyl sulfoximine**, presenting detailed experimental protocols, tabulated quantitative data, and logical workflows for its preparation.

Discovery and Significance

The exploration of sulfoximines as a novel functional group in chemistry began in the mid-20th century. The first sulfoximine to be synthesized was methionine sulfoximine in 1949 by Bentley and Whitehead.^{[2][4]} This pioneering work laid the groundwork for the investigation of other sulfoximine-containing compounds. **S,S-Dimethyl sulfoximine**, a simple yet highly functional member of this class, has since emerged as a key intermediate in organic synthesis.^[1] Its utility is particularly pronounced in the development of pharmaceuticals and agrochemicals, where the sulfoximine group can be incorporated to fine-tune the physicochemical and pharmacokinetic profiles of bioactive molecules.^{[1][2]}

Synthesis of S,S-Dimethyl Sulfoximine

The preparation of **S,S-dimethyl sulfoximine** can be achieved through several synthetic routes. The most common and direct approaches involve the imidation of dimethyl sulfoxide (DMSO), a readily available and inexpensive starting material. Below are detailed experimental protocols for two distinct and effective methods.

Experimental Protocol 1: Direct Imidation of Dimethyl Sulfoxide with Hydrazoic Acid

This classical method involves the direct imidation of dimethyl sulfoxide using hydrazoic acid, which can be generated *in situ* from sodium azide and a strong acid like sulfuric acid.

Materials:

- Dimethyl sulfoxide (DMSO)
- Sodium azide (NaN_3)
- Concentrated sulfuric acid (H_2SO_4)
- Chloroform (CHCl_3)
- Sodium hydroxide (NaOH) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and safety equipment

Procedure:

- In a fume hood, a solution of dimethyl sulfoxide in chloroform is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath to 0 °C.
- Concentrated sulfuric acid is slowly added to the stirred solution, maintaining the temperature below 10 °C.

- Sodium azide is then added portion-wise to the reaction mixture over a period of 1-2 hours. Caution: Sodium azide is highly toxic, and the in situ generation of hydrazoic acid is hazardous. This step must be performed with extreme care in a well-ventilated fume hood.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
- The reaction is quenched by carefully pouring the mixture over crushed ice.
- The resulting aqueous solution is neutralized with a cold sodium hydroxide solution to a pH of approximately 8-9.
- The aqueous layer is extracted multiple times with chloroform.
- The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **S,S-dimethyl sulfoximine**.
- The crude product can be further purified by distillation or recrystallization.

Experimental Protocol 2: Modern Imidation of Dimethyl Sulfoxide using Ammonium Carbamate and (Diacetoxyiodo)benzene

A more recent and milder method for the synthesis of NH-sulfoximines involves the use of ammonium carbamate as the nitrogen source and (diacetoxyiodo)benzene as an oxidant.[\[5\]](#)

Materials:

- Dimethyl sulfoxide (DMSO)
- Ammonium carbamate ($\text{NH}_2\text{COONH}_4$)
- (Diacetoxyiodo)benzene (PhI(OAc)_2)
- Methanol (MeOH)

- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Standard laboratory glassware and safety equipment

Procedure:

- To a stirred solution of dimethyl sulfoxide (1.0 equivalent) in methanol in a round-bottom flask, (diacetoxyiodo)benzene (3.0 equivalents) is added.[6]
- Ammonium carbamate (4.0 equivalents) is then added portion-wise to the mixture.[6] Effervescence due to the decomposition of ammonium carbamate will be observed.
- The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- The solvent is removed under reduced pressure.
- The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
- The aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The resulting crude product is purified by column chromatography on silica gel to afford pure **S,S-dimethyl sulfoximine**.

Quantitative Data

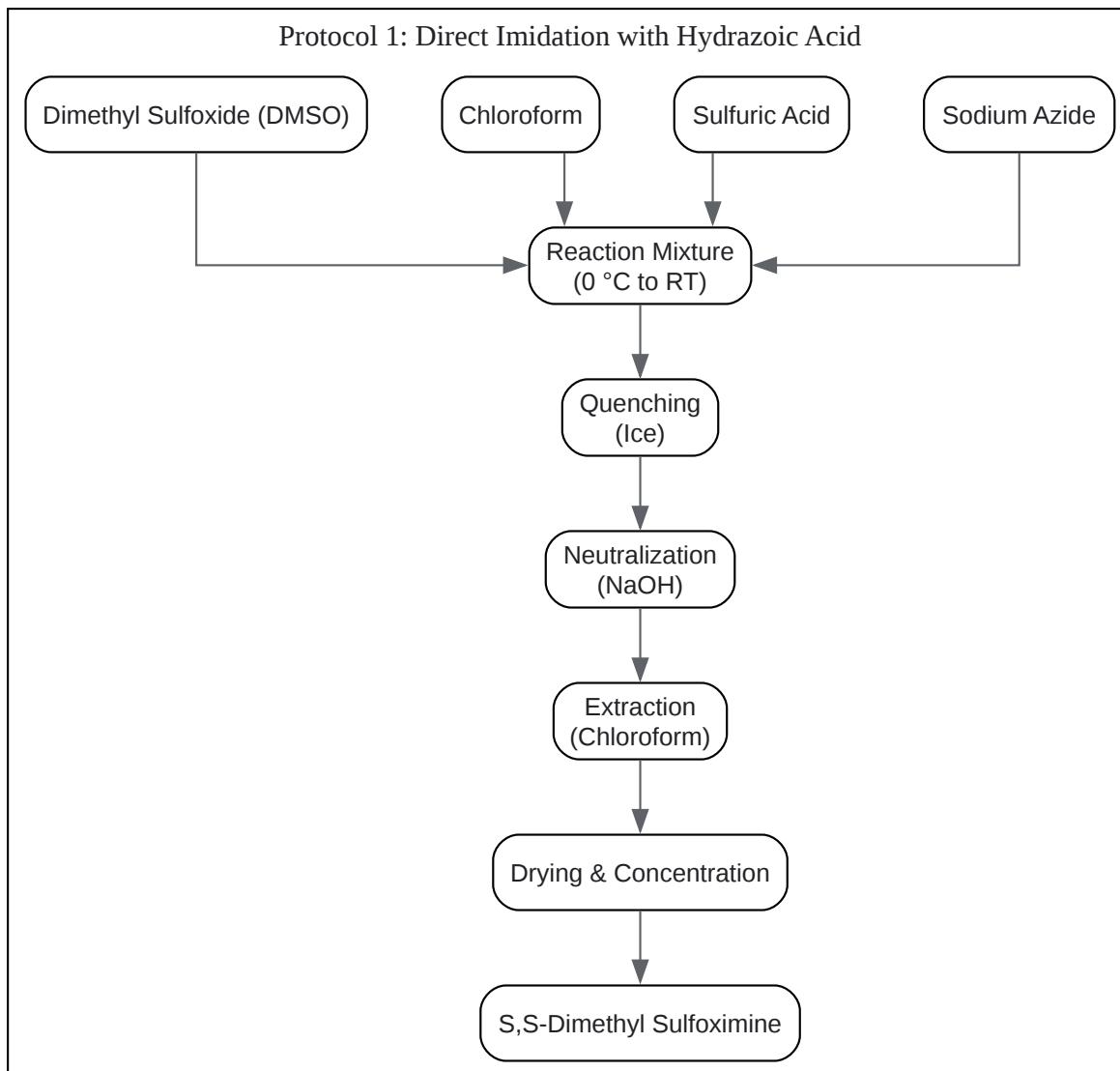
The following table summarizes key quantitative data for **S,S-dimethyl sulfoximine**.

Property	Value	Reference
Molecular Formula	C ₂ H ₇ NOS	[7]
Molecular Weight	93.15 g/mol	[8]
Melting Point	56 °C	[8]
Boiling Point	105 °C	[8]
Density	1.13 g/cm ³	[8]
¹ H NMR (CDCl ₃)	δ (ppm): 3.1 (s, 6H, 2 x CH ₃), 2.5 (br s, 1H, NH)	
¹³ C NMR (CDCl ₃)	δ (ppm): 42.5 (2 x CH ₃)	
IR (KBr, cm ⁻¹)	v: 3250 (N-H), 1220 (S=O), 1080 (S=N)	

Note: NMR and IR data are typical expected values and may vary slightly based on solvent and experimental conditions.

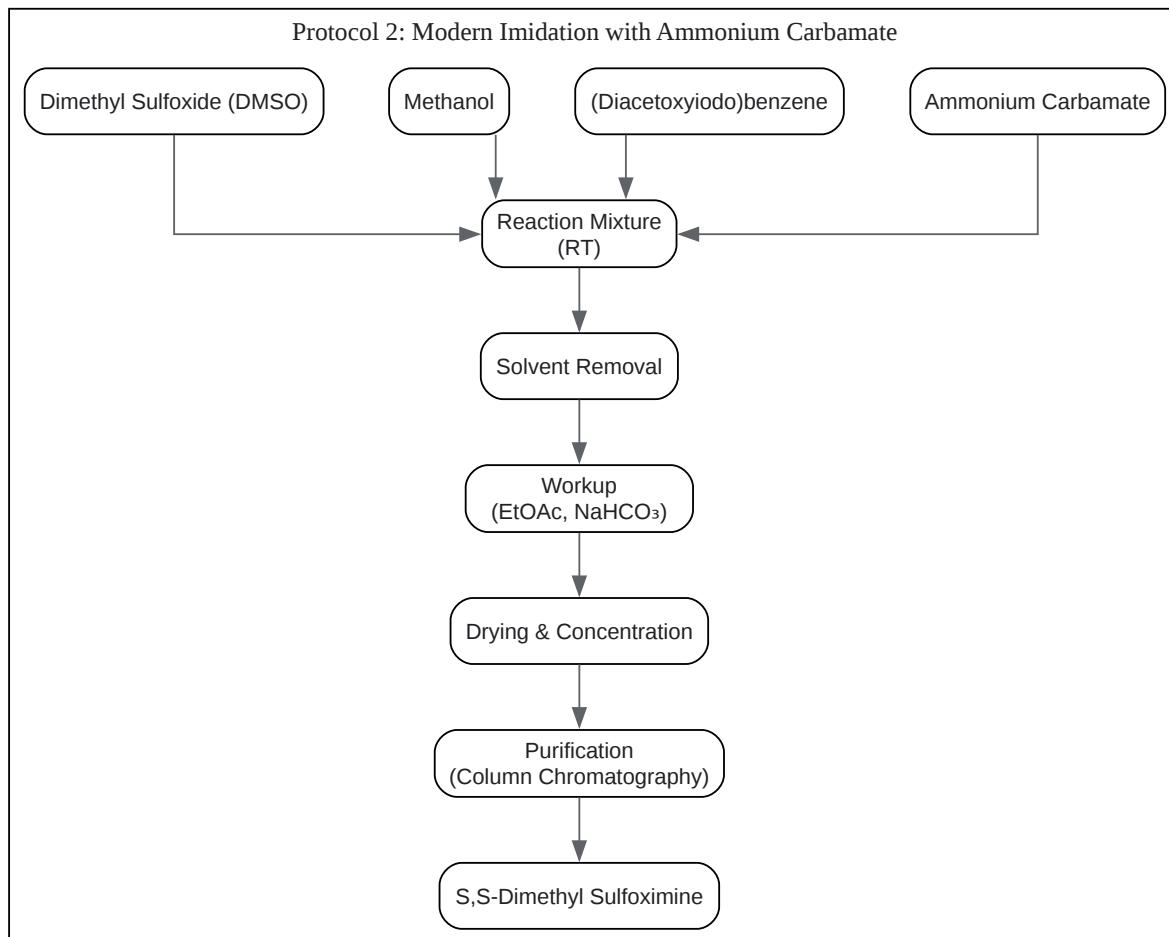
Mandatory Visualizations

The following diagrams illustrate the logical workflows for the synthesis of **S,S-dimethyl sulfoximine**.



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Caption: Workflow for the synthesis of **S,S-Dimethyl Sulfoximine** via direct imidation.



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Caption: Workflow for the synthesis of **S,S-Dimethyl Sulfoximine** via modern imidation.

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